molecular formula C13H17N B13599672 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

Cat. No.: B13599672
M. Wt: 187.28 g/mol
InChI Key: PBCKTCJNVQMVDU-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring attached to a dihydroindene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine typically involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control over reaction parameters such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-3-10-6-7-12(9-11(10)4-1)13-5-2-8-14-13/h6-7,9,13-14H,1-5,8H2

InChI Key

PBCKTCJNVQMVDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC3=C(CCC3)C=C2

Origin of Product

United States

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